molecular formula C12H8F4O2 B11854671 1,3-Bis(difluoromethoxy)naphthalene

1,3-Bis(difluoromethoxy)naphthalene

Cat. No.: B11854671
M. Wt: 260.18 g/mol
InChI Key: AYCBUBCFOHLUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H8F4O2. It is a derivative of naphthalene, where two hydrogen atoms are replaced by difluoromethoxy groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions . The reaction typically requires a solvent like tetrahydrofuran (THF) and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 1,3-Bis(difluoromethoxy)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted quinones, while reduction can produce difluoromethoxy-substituted naphthalenes .

Scientific Research Applications

1,3-Bis(difluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(difluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(trifluoromethoxy)naphthalene
  • 1,3-Bis(difluoromethylthio)naphthalene
  • 1,3-Bis(difluoromethylamino)naphthalene

Uniqueness

1,3-Bis(difluoromethoxy)naphthalene is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8F4O2

Molecular Weight

260.18 g/mol

IUPAC Name

1,3-bis(difluoromethoxy)naphthalene

InChI

InChI=1S/C12H8F4O2/c13-11(14)17-8-5-7-3-1-2-4-9(7)10(6-8)18-12(15)16/h1-6,11-12H

InChI Key

AYCBUBCFOHLUOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.